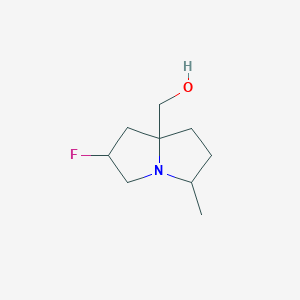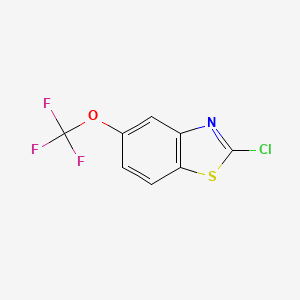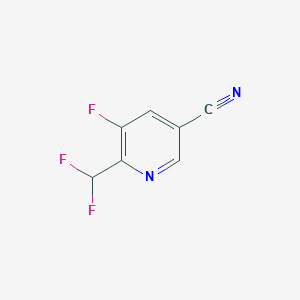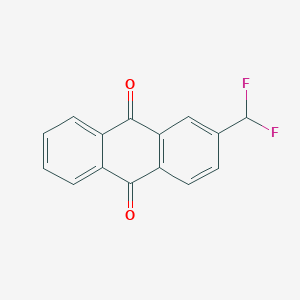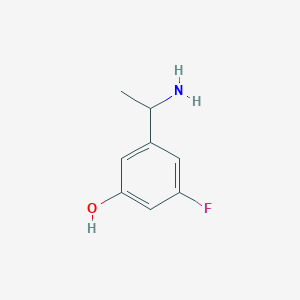
3-(1-Aminoethyl)-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminoethyl)-5-fluorophenol: is an organic compound that features a phenol group substituted with an aminoethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)-5-fluorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol . This biocatalytic method offers high enantiomeric excess and conversion rates.
Industrial Production Methods: Industrial production of this compound typically involves catalytic asymmetric synthesis. This method is favored for its efficiency and ability to produce enantiopure primary amines, which are valuable intermediates in pharmaceutical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Aminoethyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-(1-Aminoethyl)-5-fluorophenol is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings with enhanced properties .
Mecanismo De Acción
The mechanism of action of 3-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can influence the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-(1-Aminoethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2-aminophenol: Similar structure but with the amino group directly attached to the phenol ring.
3-(1-Aminoethyl)-4-fluorophenol: The fluorine atom is positioned differently, affecting its chemical behavior.
Uniqueness: 3-(1-Aminoethyl)-5-fluorophenol is unique due to the specific positioning of the aminoethyl and fluorine groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
3-(1-aminoethyl)-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3 |
Clave InChI |
BKULEEWYUPYHIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC(=C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


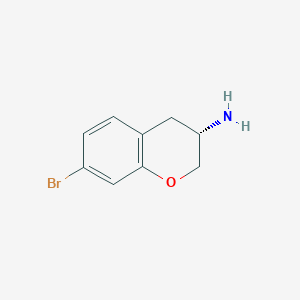
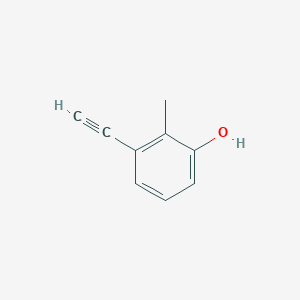
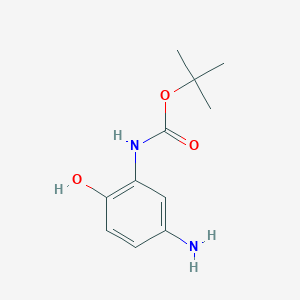
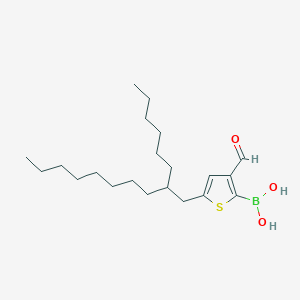
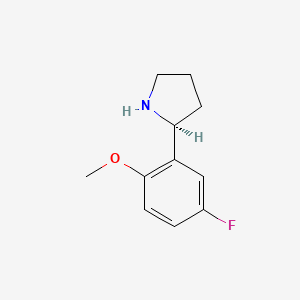
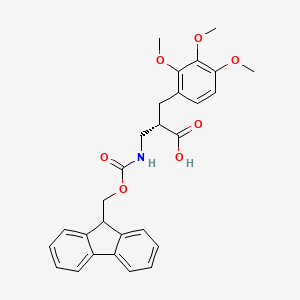
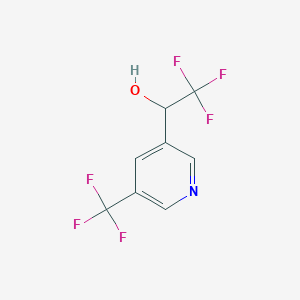
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)

